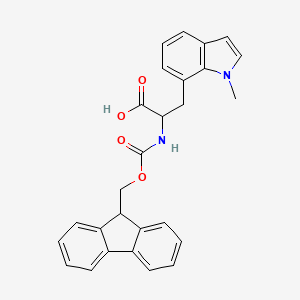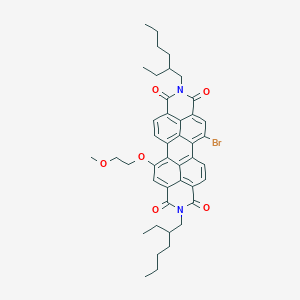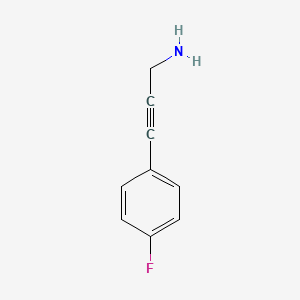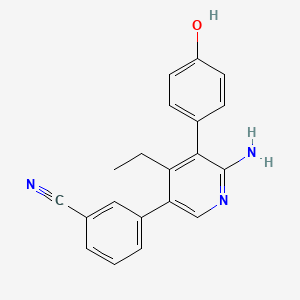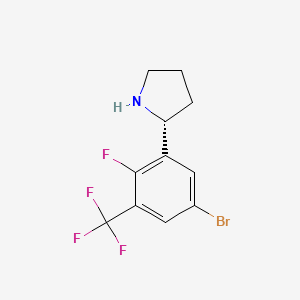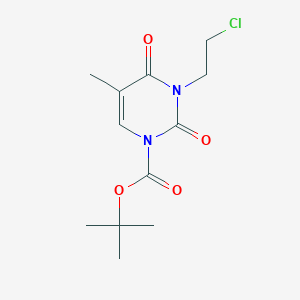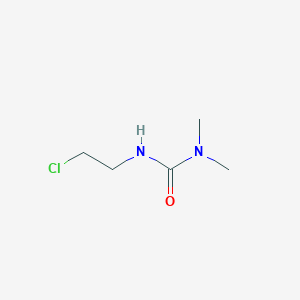
3-(2-Chloroethyl)-1,1-dimethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chloroethyl)-1,1-dimethylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a chloroethyl group attached to the nitrogen atom of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloroethyl)-1,1-dimethylurea typically involves the reaction of 1,1-dimethylurea with 2-chloroethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
1,1-Dimethylurea+2-Chloroethylamine→this compound
The reaction is usually conducted in an organic solvent such as dichloromethane or ethanol, and a base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to ensure consistent production and minimize the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloroethyl)-1,1-dimethylurea can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF) or ether.
Major Products Formed
Substitution Reactions: The major products are substituted urea derivatives with various functional groups replacing the chloroethyl group.
Oxidation Reactions: Oxidized urea derivatives with higher oxidation states.
Reduction Reactions: Reduced amine derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: The compound has been investigated for its potential biological activity, including its effects on cellular processes and its use as a biochemical tool.
Medicine: Research has explored its potential as an anticancer agent due to its ability to interfere with cellular division and induce apoptosis in cancer cells.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-Chloroethyl)-1,1-dimethylurea involves its interaction with cellular components, leading to the disruption of normal cellular functions. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of key enzymatic processes and the induction of cell death. The compound’s ability to alkylate DNA and proteins makes it a potent cytotoxic agent, which is why it has been studied for its potential use in cancer therapy.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU): Another urea derivative with a chloroethyl group, used as an anticancer agent.
Carmustine (BCNU): A nitrosourea compound with similar alkylating properties, used in chemotherapy.
Lomustine (CCNU): Similar to carmustine, used in the treatment of brain tumors and lymphomas.
Uniqueness
3-(2-Chloroethyl)-1,1-dimethylurea is unique due to its specific structural features, which confer distinct reactivity and biological activity. Unlike other similar compounds, it has a dimethylurea backbone, which may influence its solubility, stability, and interaction with biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
71162-62-4 |
|---|---|
Molecular Formula |
C5H11ClN2O |
Molecular Weight |
150.61 g/mol |
IUPAC Name |
3-(2-chloroethyl)-1,1-dimethylurea |
InChI |
InChI=1S/C5H11ClN2O/c1-8(2)5(9)7-4-3-6/h3-4H2,1-2H3,(H,7,9) |
InChI Key |
VMJXYAOXDCSUBQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)NCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



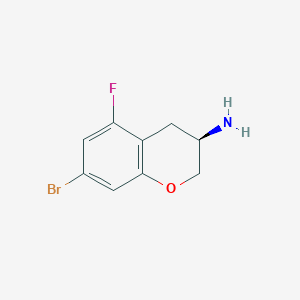
![6-Bromo-2,8-dimethylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B12982445.png)
![5-Methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid](/img/structure/B12982458.png)
![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12982463.png)
